molecular formula C23H28N6O2 B6455045 3-{2-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2549009-23-4

3-{2-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6455045
CAS No.: 2549009-23-4
M. Wt: 420.5 g/mol
InChI Key: IKCPCKHMAXGTND-UHFFFAOYSA-N
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Description

3-{2-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.22737416 g/mol and the complexity rating of the compound is 796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-4-29-20-8-6-5-7-19(20)25-23(29)27-11-17-9-26(10-18(17)12-27)21(30)13-28-14-24-16(3)15(2)22(28)31/h5-8,14,17-18H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCPCKHMAXGTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)CN5C=NC(=C(C5=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives and features multiple functional groups that contribute to its biological activity. The presence of the benzodiazole moiety and octahydropyrrolo structure suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds similar to this structure exhibit significant antioxidant properties. For instance, derivatives with benzodiazole rings have shown efficacy in scavenging free radicals and protecting cells from oxidative stress. This activity is crucial in neuroprotective applications where oxidative damage is a key factor in neuronal injury .

Neuroprotective Effects

The compound's structural analogs have been studied for their neuroprotective effects. A notable study demonstrated that a related benzodiazole derivative protected mice from head injuries by inhibiting lipid peroxidation and acting as a superoxide radical scavenger . This suggests that the compound may also possess similar neuroprotective capabilities.

Anticancer Properties

Preliminary studies indicate potential anticancer activity due to the compound's ability to induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation . Further investigation into specific cancer types is warranted to establish efficacy.

The biological activity of this compound may be attributed to several mechanisms:

  • Radical Scavenging: The presence of electron-donating groups allows the compound to neutralize free radicals effectively.
  • Enzyme Inhibition: Certain structural features may inhibit enzymes involved in oxidative stress pathways.
  • Gene Expression Modulation: The compound may influence gene expression related to cell survival and apoptosis.

Study 1: Neuroprotection in Animal Models

A study conducted on animal models highlighted the neuroprotective effects of similar compounds against traumatic brain injury. Mice treated with a benzodiazole derivative exhibited reduced neuronal loss and improved cognitive function post-injury .

Study 2: Anticancer Activity

In vitro studies using cancer cell lines demonstrated that derivatives of this compound induced significant apoptosis compared to untreated controls. The results indicated a dose-dependent response, suggesting potential for therapeutic application in oncology .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals; protection against oxidative stress
NeuroprotectiveReduced neuronal loss; improved cognitive function
AnticancerInduction of apoptosis in cancer cell lines

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